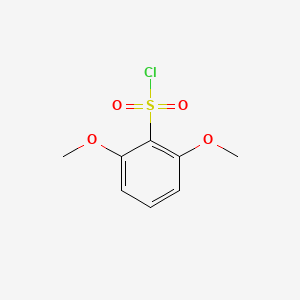

2,6-Dimethoxybenzenesulfonyl chloride

Description

Significance of Arylsulfonyl Chlorides as Electrophilic Reagents in Organic Transformations

Arylsulfonyl chlorides are a class of highly valuable reagents in organic chemistry, primarily functioning as powerful electrophiles. fiveable.me The strong electron-withdrawing nature of the sulfonyl group (-SO₂-) polarizes the sulfur-chlorine bond, rendering the sulfur atom highly susceptible to nucleophilic attack and making the chloride ion an excellent leaving group. fiveable.me This inherent reactivity allows arylsulfonyl chlorides to readily engage with a wide array of nucleophiles.

Their principal application lies in the formation of sulfonamides and sulfonate esters. The reaction with primary or secondary amines yields sulfonamides, a functional group that is a cornerstone of medicinal chemistry. fiveable.menih.gov The discovery of the antibacterial properties of sulfonamide-based drugs in the 1930s was a pivotal moment in medicine and continues to drive research into related structures. nih.govnih.gov Similarly, reaction with alcohols or phenols produces sulfonate esters, which are stable and versatile intermediates in their own right, often used as leaving groups in nucleophilic substitution reactions or as partners in cross-coupling reactions. researchgate.net

The electrophilic nature of arylsulfonyl chlorides facilitates a range of chemical transformations crucial for modern synthesis.

Table 1: Common Organic Transformations Involving Arylsulfonyl Chlorides

| Nucleophile | Product Class | Significance in Organic Synthesis |

|---|---|---|

| Alcohols (R-OH) | Sulfonate Esters (R-OSO₂Ar) | Formation of good leaving groups for substitution and elimination reactions; used in cross-coupling. fiveable.meresearchgate.net |

| Amines (R-NH₂) | Sulfonamides (R-NHSO₂Ar) | A key functional group (sulfonamide moiety) in a vast number of pharmaceuticals, including antibiotics and antihypertensives. fiveable.me |

| Thiols (R-SH) | Thiosulfonates (R-SSO₂Ar) | Intermediates in sulfur chemistry. |

This reactivity profile establishes arylsulfonyl chlorides as indispensable tools for introducing the sulfonyl moiety into organic molecules, enabling the synthesis of compounds with significant biological and material properties. acs.org

Unique Electronic and Steric Attributes of 2,6-Dimethoxy Substitution

The substitution pattern of 2,6-dimethoxybenzenesulfonyl chloride confers a unique combination of electronic and steric properties that distinguish it from simpler arylsulfonyl chlorides like benzenesulfonyl chloride or tosyl chloride. These attributes significantly influence its reactivity and synthetic applications.

Electronic Effects: The two methoxy (B1213986) (-OCH₃) groups are strong electron-donating groups due to a resonance effect, where the lone pairs on the oxygen atoms delocalize into the aromatic ring. stpeters.co.in This donation of electron density increases the nucleophilicity of the benzene (B151609) ring, a phenomenon known as ring activation. lumenlearning.com While the methoxy groups also exert a weaker, electron-withdrawing inductive effect due to the electronegativity of oxygen, the resonance effect is dominant. stpeters.co.in This net electron donation makes the aromatic ring itself more susceptible to electrophilic aromatic substitution, should such a reaction be intended.

Steric Effects: The placement of two methoxy groups at the positions ortho to the sulfonyl chloride functional group creates significant steric hindrance. masterorganicchemistry.com This molecular crowding around the electrophilic sulfur center can modulate its reactivity towards nucleophiles. The bulky ortho substituents can impede the approach of a nucleophile, potentially slowing down the rate of sulfonamide or sulfonate ester formation compared to sterically unencumbered arylsulfonyl chlorides. libretexts.org This steric shield can also be exploited to achieve selectivity in certain reactions. Furthermore, in any potential subsequent electrophilic substitution on the aromatic ring, the steric bulk of the methoxy groups, combined with their electronic directing effects, would strongly favor substitution at the C4 (para) position. masterorganicchemistry.com

Table 2: Key Attributes Conferred by 2,6-Dimethoxy Substitution

| Attribute | Description | Consequence for Reactivity |

|---|---|---|

| Electronic | Two methoxy groups donate electron density to the aromatic ring via resonance. stpeters.co.in | Activates the aromatic ring towards electrophilic attack. Modestly influences the electrophilicity of the sulfonyl group. |

| Steric | The two ortho-methoxy groups create significant crowding around the sulfonyl chloride moiety. masterorganicchemistry.comlibretexts.org | Hinders nucleophilic attack at the sulfur atom, potentially reducing reaction rates. Directs any further ring substitution to the less hindered para position. |

These combined effects make this compound a specialized reagent, where its reactivity is a balance between the inherent electrophilicity of the sulfonyl chloride and the modulating influence of its unique substitution pattern.

Historical Development and Current Trajectories in Sulfonyl Chloride Chemistry

The chemistry of sulfonyl chlorides has evolved significantly since its early days, driven by the demands of the pharmaceutical and materials industries for more efficient, selective, and sustainable synthetic methods.

Historical Development: Historically, the synthesis of arylsulfonyl chlorides relied on a limited number of robust but often harsh methods. The most common approaches were:

Electrophilic Aromatic Substitution: Direct reaction of an aromatic compound with chlorosulfonic acid. nih.govbritannica.com This method is effective for simple arenes but suffers from a lack of regioselectivity with substituted benzenes and requires highly acidic and corrosive conditions, limiting its functional group tolerance. nih.gov

Oxidative Chlorination: The oxidation of sulfur-containing precursors like thiols or disulfides using strong chlorinating agents such as aqueous chlorine. nih.govresearchgate.net These reactions often involved hazardous reagents and were not always suitable for complex molecules.

The importance of this class of compounds was cemented with the development of sulfa drugs in the 1930s, which spurred extensive research into the synthesis and reactivity of sulfonyl chlorides and their derivatives. nih.govnih.gov

Current Trajectories: Contemporary research in sulfonyl chloride chemistry is focused on overcoming the limitations of classical methods. Key trends include:

Milder and More Selective Methods: Modern synthetic chemistry prioritizes reactions that proceed under mild conditions with high functional group tolerance. Palladium-catalyzed cross-coupling reactions, for instance, allow for the synthesis of arylsulfonyl chlorides from arylboronic acids, offering a convergent and highly adaptable route. nih.gov

Flow Chemistry: The use of continuous flow reactors for the synthesis of arylsulfonyl chlorides is gaining traction. researchgate.net This technology allows for better control over reaction parameters (e.g., temperature of exothermic reactions), enhances safety when using hazardous reagents, and facilitates scalability from the lab to industrial production. researchgate.netmdpi.com

Green Chemistry: There is a strong emphasis on developing more environmentally benign processes. thecalculatedchemist.com This includes using safer SO₂ surrogates, reducing waste, and designing catalytic cycles that minimize the use of stoichiometric reagents. researchgate.net

Late-Stage Functionalization: A significant modern challenge is the modification of complex, drug-like molecules in the final steps of a synthesis. Novel reagents and methods are being developed that can, for example, convert a stable, primary sulfonamide back into a highly reactive sulfonyl chloride, allowing for the diversification of advanced intermediates. nih.gov

Table 3: Evolution of Synthetic Methods for Arylsulfonyl Chlorides

| Era | Dominant Methodologies | Key Characteristics |

|---|---|---|

| Historical | Electrophilic aromatic substitution with chlorosulfonic acid; Oxidative chlorination of thiols. nih.govbritannica.com | Harsh reaction conditions, use of hazardous reagents, limited substrate scope and functional group tolerance. |

| Contemporary | Transition metal-catalyzed cross-coupling; Diazotization-sulfonylation (Sandmeyer-type); Flow chemistry processes; Late-stage functionalization. nih.govnih.govresearchgate.netresearchgate.net | Milder conditions, improved safety, greater functional group tolerance, focus on efficiency, scalability, and sustainability. |

This evolution reflects a broader shift in organic synthesis towards precision, efficiency, and sustainability, ensuring that arylsulfonyl chlorides, including specialized variants like this compound, remain vital reagents for future chemical innovation.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO4S/c1-12-6-4-3-5-7(13-2)8(6)14(9,10)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVZDQNSNTUNGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dimethoxybenzenesulfonyl Chloride

Direct Functionalization Approaches to the Sulfonyl Chloride Moiety

Direct methods, such as electrophilic aromatic substitution on a precursor molecule, are a common strategy for installing a sulfonyl chloride group onto an aromatic ring. However, the success of this approach is highly dependent on the directing effects of the substituents already present.

The reaction of an aromatic compound with chlorosulfonic acid is a standard method for introducing a chlorosulfonyl (-SO₂Cl) group. For the synthesis of a dimethoxybenzenesulfonyl chloride, the logical starting material would be 1,3-dimethoxybenzene (B93181). The two methoxy (B1213986) groups are strong activating, ortho-, para-directing groups. This electronic guidance dictates the position of the incoming electrophile.

When 1,3-dimethoxybenzene is treated with chlorosulfonic acid, an electrophilic aromatic substitution reaction occurs. The reaction involves the electrophilic attack of the sulfonyl chloride group, or a related species generated from the reagent, onto the electron-rich aromatic ring. However, the regiochemical outcome is governed by the powerful directing effect of the two methoxy groups. The position para to one methoxy group and ortho to the second (the 4-position) is highly activated and sterically accessible. In contrast, the position ortho to both methoxy groups (the 2-position) is sterically hindered. Consequently, the reaction overwhelmingly yields 2,4-dimethoxybenzenesulfonyl chloride rather than the desired 2,6-isomer. chemicalbook.com

Sandmeyer-Type Transformations from Amines

The most effective and widely applicable method for the synthesis of 2,6-dimethoxybenzenesulfonyl chloride is the Sandmeyer reaction. This approach begins with an aniline (B41778) derivative, in this case, 2,6-dimethoxyaniline, where the amino group is strategically positioned to direct the formation of the sulfonyl chloride at the desired location. This method circumvents the regioselectivity issues encountered with direct chlorosulfonation.

The classical Sandmeyer-type procedure for producing an arylsulfonyl chloride involves two main steps. First, the aromatic amine is converted into a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.

In the second step, the resulting diazonium salt solution is added to a mixture containing sulfur dioxide (SO₂) dissolved in a solvent like acetic acid, with a copper(I) salt, typically cuprous chloride (CuCl), acting as a catalyst. The copper catalyst facilitates the decomposition of the diazonium salt and the introduction of the sulfonyl chloride group.

The use of gaseous sulfur dioxide presents significant handling challenges due to its toxicity and the need for specialized equipment. Modern synthetic chemistry has largely moved towards the use of stable, solid sulfur dioxide surrogates that release SO₂ in situ. This innovation has made the Sandmeyer chlorosulfonylation safer, more convenient, and more scalable. nih.gov

One of the most prominent and effective SO₂ surrogates is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). orgsyn.orgpatsnap.comwku.edu In a typical modern procedure, the aniline substrate (2,6-dimethoxyaniline) is mixed with DABSO, a copper catalyst (e.g., CuCl₂), and aqueous HCl in an organic solvent such as acetonitrile. nih.gov The diazotization is carried out in situ by the controlled, dropwise addition of an organic nitrite, like tert-butyl nitrite, to the mixture. This one-pot method avoids the need to isolate the often unstable diazonium salt, representing a significant safety and operational improvement.

Other inorganic sulfites, such as sodium bisulfite (NaHSO₃), have also been employed as a source of sulfur dioxide in similar copper-catalyzed Sandmeyer reactions to afford aryl sulfonyl chlorides.

The table below summarizes and compares the reaction conditions for classical and modern Sandmeyer-type approaches for the synthesis of aryl sulfonyl chlorides.

| Aspect | Classical Sandmeyer Method | Modern Sandmeyer Method (DABSO) |

|---|---|---|

| Starting Material | Aryl Amine (e.g., 2,6-Dimethoxyaniline) | Aryl Amine (e.g., 2,6-Dimethoxyaniline) |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) in aqueous acid (e.g., HCl) | tert-Butyl Nitrite (t-BuONO) |

| SO₂ Source | Gaseous Sulfur Dioxide (SO₂) | DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) |

| Catalyst | Copper(I) Chloride (CuCl) | Copper(II) Chloride (CuCl₂) |

| Solvent | Acetic Acid, Water | Acetonitrile (MeCN) |

| Procedure | Two steps: pre-formation and isolation/use of diazonium salt | One-pot: in situ generation of diazonium salt |

| Safety/Handling | Requires handling of toxic SO₂ gas; potentially unstable diazonium intermediate | Uses a stable, solid SO₂ surrogate; avoids accumulation of diazonium salt |

Multi-Step Synthesis from Precursor Molecules

Multi-step syntheses are common for preparing this compound, typically starting from more readily available precursors and building the molecule through sequential reactions.

A prevalent strategy for the synthesis of sulfonyl chlorides involves the chlorination of the corresponding sulfonic acid. This approach first requires the sulfonation of 1,3-dimethoxybenzene to produce 2,6-dimethoxybenzenesulfonic acid, which is then converted to the target sulfonyl chloride. The chlorination step can be accomplished using a variety of reagents.

Traditional methods often employ harsh reagents like thionyl chloride or phosphorus pentachloride. lookchem.com However, newer, milder, and more efficient methods have been developed. One such method utilizes 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) as the chlorinating agent. lookchem.comorganic-chemistry.org This reagent effectively converts sulfonic acids to sulfonyl chlorides under mild, solvent-free conditions at room temperature, offering high efficiency and short reaction times. organic-chemistry.org The reaction tolerates various functional groups, including ethers, making it suitable for substrates like 2,6-dimethoxybenzenesulfonic acid. lookchem.comorganic-chemistry.org Another similar reagent is 2,4,6-trichloro-1,3,5-triazine (TCT), although TAPC has been reported to provide better yields in shorter reaction times. organic-chemistry.org

| Chlorinating Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Often used with a catalytic amount of DMF | Readily available, effective | Noxious, can be harsh for sensitive substrates |

| Phosphorus pentachloride (PCl₅) | Solvent-free or in an inert solvent | Powerful chlorinating agent | Solid, moisture-sensitive, produces corrosive byproducts |

| TAPC | Solvent-free, room temperature | Mild conditions, high yields, short reaction times, simple workup lookchem.comorganic-chemistry.org | Specialized reagent, higher cost |

| TCT | Solvent-free or in a solvent like acetonitrile | Mild, effective | May be less efficient than TAPC organic-chemistry.org |

Oxidative chlorosulfonation provides a more direct route to sulfonyl chlorides from various sulfur-containing precursors, bypassing the isolation of sulfonic acid intermediates. These methods involve the simultaneous oxidation of a lower-valent sulfur species and chlorination.

One common starting point is the use of thiols or their corresponding disulfides. A variety of reagents have been developed for this transformation to avoid the use of hazardous chlorine gas. rsc.org For example, N-chlorosuccinimide (NCS) can be used for the chlorosulfonation of S-alkylisothiourea salts, which are readily prepared from thiourea (B124793) and alkyl halides. organic-chemistry.orgresearchgate.net This method is noted for its mild conditions and operational simplicity. organic-chemistry.org

Another effective reagent is 2,4-dichloro-5,5-dimethylhydantoin (DCDMH), which serves as a mild and efficient agent for the direct oxidative conversion of thiols, disulfides, or benzylic sulfides into the corresponding arenesulfonyl chlorides. lookchem.com The reaction proceeds cleanly in aqueous acetonitrile, providing good to excellent yields. lookchem.com Similarly, trichloroisocyanuric acid (TCCA) has been found to be an effective reagent for these transformations. researchgate.net

A particularly green approach involves the use of Oxone (potassium peroxymonosulfate) in combination with a chloride source like potassium chloride (KCl) in water. rsc.org This method allows for the efficient oxyhalogenation of thiols and disulfides at room temperature, producing sulfonyl chlorides in high yields. rsc.org

| Oxidant/Chlorine Source | Substrate | Typical Conditions | Key Features |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | S-Alkylisothiourea salts | Aqueous MeCN/HCl | Mild, byproduct can be recycled organic-chemistry.orgresearchgate.net |

| 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) | Thiols, disulfides | Aqueous acetonitrile, 0-5 °C | Mild, efficient, broad substrate scope lookchem.com |

| Oxone / KCl | Thiols, disulfides | Water, room temperature | Environmentally benign solvent, rapid reaction rsc.org |

| H₂O₂ / TiCl₄ | Thiols | Inert solvent | Direct conversion from thiols researchgate.net |

Reactivity Profiles and Mechanistic Investigations of 2,6 Dimethoxybenzenesulfonyl Chloride

Nucleophilic Substitution at the Sulfur(VI) Center

Nucleophilic substitution at the sulfur atom of arenesulfonyl chlorides (ArSO₂Cl) is a widely studied class of reactions. The central question in these investigations is the timing of bond formation with the incoming nucleophile and bond cleavage with the chloride leaving group. The two limiting mechanisms are a concerted, bimolecular SN2 pathway and a stepwise, unimolecular SN1 pathway involving a sulfonylium cation intermediate. For most arenesulfonyl chlorides, the evidence strongly supports a bimolecular pathway. beilstein-journals.orgnih.gov

Bimolecular Nucleophilic Substitution (SN2) Pathways

The SN2 mechanism at a sulfur center involves the simultaneous attack of a nucleophile and departure of the leaving group. This process proceeds through a single, trigonal bipyramidal transition state where the nucleophile and the leaving group occupy apical positions. The reaction rate is dependent on the concentration of both the sulfonyl chloride and the nucleophile. Several kinetic tools are employed to provide evidence for this pathway.

The Kinetic Solvent Isotope Effect (KSIE), determined by comparing the reaction rate in a protic solvent (kₛ) with its deuterated counterpart (kₛ-d), is a powerful tool for probing the transition state structure. For solvolysis reactions, a KSIE value (kH₂O/kD₂O or kMeOH/kMeOD) significantly greater than 1.0 is indicative of a mechanism where the solvent acts as a nucleophile in the rate-determining step, often with a second solvent molecule providing general-base catalysis to deprotonate the attacking nucleophile in the transition state. nih.govkoreascience.kr

For the solvolysis of the related 2,4-dimethoxybenzenesulfonyl chloride, the KSIE values were found to be between 1.74 and 1.86. researchgate.net These values are consistent with a bimolecular mechanism and suggest a transition state with significant bond formation to the incoming solvent molecule, which is in turn stabilized by hydrogen bonding from another solvent molecule. researchgate.net Such a high KSIE value is considered strong evidence against a unimolecular SN1-type mechanism, which would be expected to show a KSIE closer to unity. koreascience.kr

The extended Grunwald-Winstein equation is a linear free-energy relationship used to quantify the effect of the solvent on solvolysis rates. It is expressed as:

log(k/k₀) = lNT + mYCl

Here, k is the rate constant in a given solvent and k₀ is the rate in the reference solvent (80% ethanol/20% water). NT is the solvent nucleophilicity parameter, and YCl is the solvent ionizing power parameter based on the solvolysis of 1-adamantyl chloride. The parameters l and m represent the sensitivity of the substrate to changes in solvent nucleophilicity and ionizing power, respectively.

A high l value (typically ≥ 1.0) and a moderate m value (typically 0.3 - 0.7) are characteristic of a bimolecular SN2 mechanism for sulfonyl chlorides. researchgate.net This indicates that the reaction is highly sensitive to the nucleophilic properties of the solvent, as expected for a concerted attack, and less sensitive to the solvent's ability to stabilize ionic intermediates.

For the solvolysis of 2,4-dimethoxybenzenesulfonyl chloride across 30 different solvents, the extended Grunwald-Winstein equation yielded sensitivity values of l = 1.15 ± 0.09 and m = 0.54 ± 0.05. researchgate.net The high l value strongly supports a mechanism with substantial nucleophilic participation from the solvent in the transition state. The l/m ratio of approximately 2.1 further reinforces the assignment of an SN2 pathway. koreascience.krresearchgate.net

Table 1: Grunwald-Winstein Parameters for Solvolysis of 2,4-Dimethoxybenzenesulfonyl Chloride

| Parameter | Value | Interpretation |

|---|---|---|

| l (Sensitivity to Nucleophilicity) | 1.15 ± 0.09 | High sensitivity, indicative of SN2 mechanism |

| m (Sensitivity to Ionizing Power) | 0.54 ± 0.05 | Moderate sensitivity, less charge separation than SN1 |

Data sourced from studies on 2,4-dimethoxybenzenesulfonyl chloride and is presented as a proxy for the 2,6-dimethoxy isomer. researchgate.net

The enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) provide further mechanistic insights. Bimolecular reactions, which proceed through a highly ordered transition state involving two reacting species, are typically characterized by large, negative entropies of activation. This is because two independent molecules (sulfonyl chloride and solvent) combine to form a single, more structured transition state, resulting in a loss of entropy.

Studies on 2,4-dimethoxybenzenesulfonyl chloride revealed activation enthalpies (ΔH‡) in the range of 12.4 to 17.5 kcal/mol and activation entropies (ΔS‡) from -15.5 to -29.6 cal/mol·K. researchgate.net These significantly negative ΔS‡ values are a hallmark of a bimolecular SN2 mechanism, reflecting the increase in order upon forming the transition state. beilstein-journals.orgnih.govresearchgate.net Conversely, an SN1 mechanism, which involves a dissociative, entropically favorable rate-determining step, would be expected to have a ΔS‡ value that is near zero or slightly positive.

Table 2: Activation Parameters for Solvolysis of 2,4-Dimethoxybenzenesulfonyl Chloride in Various Solvents

| Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|

| Methanol | 17.5 | -15.5 |

| Ethanol | 17.2 | -17.5 |

Data sourced from studies on 2,4-dimethoxybenzenesulfonyl chloride and is presented as a proxy for the 2,6-dimethoxy isomer. researchgate.net

Ion-Pair or Unimolecular Substitution (SN1) Processes

An SN1 mechanism involves a slow, rate-determining heterolysis of the sulfur-chlorine bond to form a sulfonylium cation intermediate, which is then rapidly captured by a nucleophile. This pathway is generally disfavored for arenesulfonyl chlorides because the resulting sulfonylium cation is highly unstable. However, it has been proposed for substrates with bulky ortho groups or in highly ionizing, non-nucleophilic solvents. beilstein-journals.orgnih.gov

The hallmark of an SN1 reaction is a strong dependence on the solvent's ionizing power (YCl), as the rate-determining step involves the formation of charged intermediates from a neutral substrate. Therefore, a high m value (approaching 1.0) in the Grunwald-Winstein analysis would be expected for an SN1 mechanism.

For electron-rich substrates like dimethoxybenzenesulfonyl chloride, one might hypothesize that the electron-donating methoxy (B1213986) groups could stabilize a potential sulfonylium cation, making an SN1 pathway more plausible. However, kinetic studies on the 2,4-dimethoxy isomer, even in highly ionizing solvents like 97% trifluoroethanol (TFE), show no evidence for a changeover to an SN1 process. beilstein-journals.orgnih.gov The Grunwald-Winstein analysis for this compound shows only a modest sensitivity to solvent ionizing power (m = 0.54), which is inconsistent with a rate-determining ionization step. researchgate.net The combination of a large negative entropy of activation and a low sensitivity to solvent ionizing power strongly argues against the operation of an SN1 or ion-pair mechanism for this class of compounds under typical solvolytic conditions. beilstein-journals.orgnih.gov

Steric Effects Influencing SN1 Character

The solvolysis of arenesulfonyl chlorides is generally accepted to proceed through a bimolecular (SN2) mechanism. mdpi.comnih.gov However, for substrates bearing bulky ortho-substituents, such as 2,4,6-trimethylbenzenesulfonyl chloride, a shift towards a unimolecular (SN1) pathway has been debated. nih.gov This proposition was based on the idea that significant steric hindrance around the sulfur center would impede the backside attack required for an SN2 reaction, thus favoring a dissociative mechanism involving the formation of a sulfonyl cation intermediate.

Despite the steric bulk introduced by the two methoxy groups at the ortho positions in 2,6-dimethoxybenzenesulfonyl chloride, extensive research on related sterically hindered arenesulfonyl chlorides has cast doubt on the operation of a true SN1 mechanism. mdpi.com Studies on compounds like 2,4,6-trimethylbenzenesulfonyl chloride in highly ionizing solvents, which are expected to promote SN1 pathways, still show evidence consistent with a bimolecular process. nih.gov The heterolytic bond-dissociation energies for sulfonyl chlorides are relatively high, making the formation of a sulfonyl cation intermediate energetically unfavorable under typical solvolytic conditions. nih.gov At present, there is no convincing evidence to support a significant contribution from an SN1 pathway in the solvolysis of sulfonyl chlorides, even for sterically congested derivatives. mdpi.com The mechanism is therefore considered to be predominantly SN2 in character. mdpi.comnih.gov

Addition-Elimination (A-E) Mechanism

While the concerted SN2 pathway is the most commonly accepted mechanism for the solvolysis of arenesulfonyl chlorides, the stepwise addition-elimination (A-E) mechanism has also been considered. mdpi.com This pathway is distinct from the SN2 mechanism in that it involves the formation of a discrete intermediate.

The addition-elimination mechanism proposes that the nucleophile (e.g., a solvent molecule) first attacks the electrophilic sulfur atom to form a pentacoordinate, trigonal-bipyramidal intermediate adduct. scispace.commdpi.com This addition step is followed by a subsequent elimination step where the leaving group (chloride ion) departs, restoring the tetrahedral geometry at the sulfur center.

However, for the solvolysis of sulfonyl chlorides, the addition-elimination pathway is generally disfavored. mdpi.comnih.gov While this mechanism has been proposed for reactions involving certain added nucleophiles, evidence for its operation under neutral solvolytic conditions is limited. mdpi.com Kinetic studies and theoretical calculations for similar systems, such as the chloride-chloride exchange in arenesulfonyl chlorides, support a concerted SN2 mechanism with a single transition state rather than a stepwise process involving a stable intermediate. mdpi.com

In solvolysis reactions, particularly in protic solvents like water and alcohols, the attacking solvent molecule often requires assistance to enhance its nucleophilicity. This is achieved through general-base catalysis, where a second solvent molecule acts as a base, accepting a proton from the nucleophilic solvent molecule as it attacks the sulfur center. mdpi.combeilstein-journals.org

This process can be visualized as the attack by a solvent dimer or larger aggregate on the sulfonyl chloride. beilstein-journals.org This assistance facilitates the nucleophilic attack and is a key feature of the bimolecular substitution pathway. Evidence for general-base catalysis comes from kinetic solvent isotope effect (KSIE) studies. For example, the KSIE values (kH₂O/kD₂O) for the hydrolysis of benzenesulfonyl chloride are significantly higher than those for typical alkyl chlorides, suggesting a greater degree of bond breaking and proton transfer in the transition state, which is consistent with general-base catalysis. nih.govbeilstein-journals.org It has been proposed that for arenesulfonyl chlorides, pathways assisted by general-base catalysis are strongly favored, especially with electron-withdrawing substituents on the aromatic ring. mdpi.com

Influence of 2,6-Dimethoxy Substitution on Reaction Pathways

The two methoxy groups at the ortho positions of the benzene (B151609) ring exert a profound influence on the reactivity of this compound through a combination of electronic and steric effects.

Electronic Effects: Resonance and Inductive Contributions to Electrophilicity

The methoxy group (–OCH₃) exhibits dual electronic effects: a resonance-donating effect (+R) and an inductive-withdrawing effect (–I). lasalle.edu

Resonance Effect (+R): The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the π-system of the benzene ring. lasalle.eduminia.edu.eg This donation of electron density increases the electron density at the ortho and para positions of the ring. lasalle.edu

Inductive Effect (–I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma (σ) bond framework. minia.edu.egviu.ca

| Electronic Effect | Description | Impact on Electrophilicity of Sulfur |

|---|---|---|

| Resonance (+R) | Donation of lone pair electrons from oxygen into the benzene ring. | Decreases |

| Inductive (–I) | Withdrawal of sigma-bond electron density due to oxygen's electronegativity. | Increases |

| Net Effect | Resonance donation outweighs inductive withdrawal. | Net Decrease |

Steric Hindrance and its Impact on Reaction Rates and Selectivity

The placement of two methoxy groups at the positions ortho to the sulfonyl chloride group creates significant steric hindrance around the reaction center. mdpi.com This bulkiness physically impedes the approach of a nucleophile to the electrophilic sulfur atom. youtube.com

For a bimolecular (SN2-type) reaction, which requires a specific trajectory for the incoming nucleophile to attack the sulfur center, this steric congestion is expected to significantly lower the reaction rate. youtube.com However, studies on other di-ortho-alkyl-substituted arenesulfonyl chlorides have shown a counterintuitive acceleration in nucleophilic substitution rates. mdpi.com This enhanced reactivity was attributed to the ortho substituents locking the sulfonyl group into a rigid, sterically compressed conformation that is highly reactive. mdpi.com The ortho groups can form hydrogen bonds with the sulfonyl group, fixing its conformation and increasing its reactivity. mdpi.com Whether the methoxy groups in this compound lead to a similar rate acceleration or a more conventional steric retardation depends on the specific reaction conditions and the interplay of these conformational effects with simple steric blocking. This steric influence can also affect selectivity in reactions where multiple pathways are possible. lasalle.edu

| Factor | Description | Predicted Impact on SN2 Rate |

|---|---|---|

| Steric Shielding | Bulky ortho-methoxy groups physically block the path of the incoming nucleophile. | Decrease |

| Conformational Rigidity | Ortho groups can lock the C-S bond, leading to a strained and more reactive ground state. | Increase |

Computational Chemistry and Theoretical Mechanistic Elucidation

The intricate reactivity of this compound, particularly in nucleophilic substitution reactions, has been a subject of theoretical investigation aimed at elucidating the underlying mechanisms. Computational chemistry, through methods such as Density Functional Theory (DFT) and molecular dynamics simulations, provides a molecular-level understanding of the factors governing its reactivity. These studies are crucial for rationalizing experimental observations and predicting the behavior of this compound in various chemical environments.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the kinetics and mechanisms of reactions involving arenesulfonyl chlorides. While specific studies focusing exclusively on this compound are not extensively documented in the cited literature, a comprehensive understanding can be extrapolated from detailed computational analyses of closely related di-ortho-substituted arenesulfonyl chlorides.

Research on the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides has revealed that the nucleophilic substitution at the sulfonyl sulfur atom proceeds via a single transition state, consistent with an SN2 mechanism. mdpi.com DFT calculations have been instrumental in characterizing the geometry and energetics of these transition states.

For di-ortho-alkyl substituted arenesulfonyl chlorides, a counterintuitive enhancement in reactivity is observed, which has been rationalized through DFT calculations. mdpi.com These studies indicate that the increased reactivity is primarily due to a unique, rigid, and sterically congested ground state structure of the molecule. The transition state allows for a partial release of this internal strain, thereby lowering the activation energy barrier. mdpi.com It is plausible that the two ortho-methoxy groups in this compound would also contribute to a sterically crowded environment around the sulfonyl group.

The transition state for the SN2 reaction at the sulfur center is characterized by a trigonal bipyramidal geometry. In the case of ortho-substituted arenesulfonyl chlorides, the axis formed by the incoming and outgoing chloride ions (Cl-S-Cl) deviates from a perpendicular orientation relative to the plane of the aromatic ring. mdpi.com This structural detail, revealed by DFT calculations, is crucial for understanding the stereochemistry and reactivity of these compounds.

| Compound | ΔG‡ (kcal/mol) |

|---|---|

| Benzenesulfonyl chloride | 20.5 |

| 2-Methylbenzenesulfonyl chloride | 20.1 |

| 2,6-Dimethylbenzenesulfonyl chloride | 19.8 |

| 2,4,6-Trimethylbenzenesulfonyl chloride | 19.7 |

| 2,4,6-Triisopropylbenzenesulfonyl chloride | 20.0 |

This data is based on analogous compounds and serves as an illustrative example of the expected energetic parameters for this compound.

The energy landscape of a chemical reaction provides a comprehensive map of all possible reaction pathways, including intermediates and transition states. For the nucleophilic substitution on arenesulfonyl chlorides, DFT calculations have been employed to construct free energy profiles. These profiles for the chloride exchange reaction in compounds analogous to this compound show a characteristic shape for a concerted SN2 reaction, with a single energy maximum corresponding to the transition state. mdpi.com

The reaction begins with the formation of a pre-reaction complex between the nucleophile and the sulfonyl chloride. As the reaction proceeds along the reaction coordinate, the energy of the system increases until it reaches the transition state. After passing through the transition state, the energy decreases, leading to the formation of a post-reaction complex, which then dissociates to give the final products.

| Species | ΔΔG (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Pre-reaction Complex | -9.7 |

| Transition State | +19.8 |

| Post-reaction Complex | -9.7 |

| Products | 0.0 |

This data for an analogous compound illustrates the typical energy profile for such reactions.

While specific molecular dynamics (MD) simulations for this compound were not found in the provided search results, the principles of solvation effects on similar reaction types are well-established through computational studies. MD simulations are a powerful technique for explicitly modeling the solvent environment and its influence on reaction dynamics and energetics.

For nucleophilic substitution reactions, the solvent plays a critical role in stabilizing the charged species, including the reactants, transition state, and products. In polar aprotic solvents like acetonitrile, where many of these reactions are studied, the solvent molecules will arrange themselves to solvate the charged nucleophile and the developing charges in the transition state.

MD simulations can provide insights into the specific interactions between the solvent molecules and the solute at different points along the reaction pathway. For instance, the solvation shell around the sulfonyl group and the incoming and outgoing nucleophiles would be expected to reorganize significantly as the reaction progresses from the ground state to the transition state. The detailed molecular-level picture provided by MD simulations can complement the energetic information obtained from static DFT calculations, offering a more complete understanding of the reaction in the condensed phase. The study of solvation and aggregation of various molecules through MD simulations highlights the importance of understanding the dynamic interactions between solute and solvent.

Applications of 2,6 Dimethoxybenzenesulfonyl Chloride in Advanced Organic Synthesis

Construction of Sulfonamide Architectures

The reaction between a sulfonyl chloride and a primary or secondary amine is a fundamental method for the formation of a sulfonamide linkage (-SO₂NRR'). This reaction is widely employed in organic synthesis due to the stability and prevalence of the sulfonamide group in a vast number of biologically active compounds.

Synthesis of Primary, Secondary, and Tertiary Sulfonamides

The synthesis of sulfonamides involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, which results in the displacement of the chloride ion. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com

Primary Sulfonamides: Formed by the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary amine, followed by deprotection if necessary.

Secondary Sulfonamides: Synthesized from the reaction with a primary amine (R-NH₂).

Tertiary Sulfonamides: Synthesized from the reaction with a secondary amine (R₂NH).

While this is a general and robust method applicable to a wide range of sulfonyl chlorides and amines, specific studies detailing the synthesis of primary, secondary, and tertiary sulfonamides using 2,6-dimethoxybenzenesulfonyl chloride, including reaction conditions and yields, are not extensively detailed in the surveyed literature. General protocols for sulfonamide synthesis are well-established, often involving the reaction of a sulfonyl chloride with an amine in the presence of a base. ekb.eg

Regioselective Sulfonylation of Polyfunctionalized Substrates

Stereoselective Formation of Chiral Sulfonamides

Chiral sulfonamides are crucial in asymmetric synthesis, where they can act as chiral auxiliaries, ligands, or catalysts. The stereoselective synthesis of these compounds can be achieved by reacting a sulfonyl chloride with a chiral amine or by using a chiral catalyst. nih.govresearchgate.net Although the synthesis of chiral sulfonamides is a well-explored area of research, specific examples and methodologies detailing the stereoselective formation of chiral sulfonamides using this compound are not prominent in the available scientific literature. drexel.edusemanticscholar.orgnih.gov

Synthesis of Heterocyclic Sulfonamide Derivatives

Heterocyclic sulfonamides are a cornerstone of medicinal chemistry, found in numerous drugs. cbijournal.com Their synthesis can be achieved through various strategies, including the reaction of a sulfonyl chloride with a heterocyclic amine or through cyclization reactions where the sulfonamide linkage is formed as part of the ring system. nih.govmdpi.com Despite the importance of this class of compounds, specific and detailed research findings on the application of this compound for the synthesis of heterocyclic sulfonamide derivatives could not be identified in the searched results.

Formation of Sulfonate Esters and Sulfonothioate Derivatives

Sulfonyl chlorides are also key reagents for the synthesis of sulfonate esters and related derivatives through reaction with alcohols or thiols.

Activation of Hydroxyl Groups for Subsequent Transformations

The hydroxyl group (-OH) in alcohols is a poor leaving group in nucleophilic substitution reactions. To enhance its leaving group ability, it can be converted into a sulfonate ester (e.g., tosylate, mesylate, or triflate). periodicchemistry.comyoutube.com This "activation" is achieved by reacting the alcohol with a sulfonyl chloride in the presence of a base like pyridine. libretexts.org The resulting sulfonate ester is an excellent leaving group, readily displaced by a wide range of nucleophiles in Sₙ2 or E2 reactions. periodicchemistry.com

The general reaction is as follows: R-OH + R'-SO₂Cl → R-O-SO₂-R' + HCl

While 4-fluorobenzenesulfonyl chloride has been noted as an excellent activating agent for hydroxyl groups on polymeric carriers, specific studies detailing the use of this compound for the activation of hydroxyl groups and the subsequent transformations of the resulting sulfonate esters are not described in the provided search results. nih.gov The general principles of this transformation are well-understood, but specific data on the efficiency and scope of this compound in this role are lacking. youtube.com

Nucleophilic Substitution with Sulfur-Containing Nucleophiles

The electrophilic sulfur atom of the sulfonyl chloride group in this compound is susceptible to attack by various nucleophiles. Sulfur-containing compounds, such as thiols (mercaptans) and their conjugate bases (thiolates), are known to be particularly potent nucleophiles. This high nucleophilicity is attributed to the large size and polarizability of the sulfur atom.

In principle, the reaction of this compound with a sulfur nucleophile, such as a thiol (R-SH) or a thiolate (R-S⁻), would proceed via a nucleophilic substitution mechanism. The reaction is expected to displace the chloride leaving group, leading to the formation of a thiosulfonate ester (Ar-SO₂-SR). This transformation is analogous to the well-established reactions of sulfonyl chlorides with other nucleophiles like amines and alcohols. The general reactivity of sulfur nucleophiles suggests they are excellent candidates for such SN2-type reactions at the sulfonyl sulfur center. While the patent literature extensively documents the reaction of this compound with amine nucleophiles to form sulfonamides, specific examples detailing its reaction with sulfur-based nucleophiles are not prominently featured in the surveyed results.

Role as a Building Block for Complex Molecules

This compound is a valuable reagent in multi-step organic synthesis, serving as a key building block for the construction of larger, more complex molecular architectures. Its primary function is to introduce the 2,6-dimethoxyphenylsulfonyl moiety into a target molecule. This functional group can significantly influence the biological activity, solubility, and other physicochemical properties of the final compound. Its utility is extensively demonstrated in patent literature, where it is frequently employed in the synthesis of novel compounds intended for medicinal and agricultural applications. google.comgoogleapis.comgoogle.com

The 2,6-dimethoxyphenylsulfonyl group, introduced via this compound, is a recurring structural motif in a variety of bioactive compounds. The reagent is used to synthesize complex sulfonamides by reacting it with primary or secondary amines on a core scaffold. These sulfonamides have been investigated for a range of biological activities.

For instance, this sulfonyl chloride is a key intermediate in the synthesis of inhibitors for the MYST family of Lysine Acetyltransferases (KATs), such as KAT6A and KAT6B, which are targets in cancer therapy. google.comgoogle.com It is also used to prepare N-(triazoloazinyl)benzenesulfonamide compounds, which have been developed and studied for their use as herbicides. google.comgoogleapis.com Furthermore, its role extends to the synthesis of inhibitors of phospholipase A enzymes, which are implicated in pain and inflammation. googleapis.com The reaction typically involves the condensation of the sulfonyl chloride with an amine functional group on a heterocyclic or indole-based scaffold, demonstrating its versatility in medicinal chemistry. googleapis.comgoogle.comgoogleapis.comgoogle.com

| Target Scaffold Class | Therapeutic/Application Area | Role of this compound | Reference |

|---|---|---|---|

| Benzisoxazole Sulfonamide Derivatives | Oncology (KAT6 Inhibitors) | Forms the key sulfonamide linkage by reaction with a benzisoxazol-3-amine core. | google.comgoogle.com |

| N-(triazoloazinyl)benzenesulfonamides | Agriculture (Herbicides) | Reacts with substituted 2-amino google.comgoogle.comnih.govtriazolo[1,5-c]pyrimidines to produce the final active compounds. | google.comgoogleapis.com |

| Indole Sulfonamide Derivatives | Anti-inflammatory (Phospholipase A Inhibitors) | Introduces the 2,6-dimethoxyphenylsulfonyl group onto an aminoethyl-indole scaffold. | googleapis.com |

| General MYST Family KAT Inhibitors | Oncology | Used as a key building block to synthesize complex heterocyclic sulfonamides. | google.comgoogleapis.com |

The development of functionalized molecular probes is essential for studying biological systems. While the direct use of this compound as a molecular probe is not described in the searched literature, the complex bioactive molecules derived from it can be isotopically labeled. Patent literature indicates that isotopically-labeled versions of the final bioactive compounds can be prepared by substituting a standard reagent with a readily available isotopically-labeled one during the synthesis. google.com The potential for isotopic substitution includes incorporating isotopes of hydrogen (such as ²H or Deuterium), carbon (¹³C, ¹⁴C), and oxygen (¹⁸O). googleapis.com Such labeled compounds can serve as probes in metabolic studies, pharmacokinetic analyses, and binding assays, although specific examples originating from labeled this compound were not provided.

Based on a review of the available literature, there are no specific examples or discussions concerning the use of this compound or the resulting 2,6-dimethoxyphenylsulfonyl moiety as a building block for the construction of supramolecular assemblies. Therefore, this application is not considered applicable.

Emerging Research Avenues and Future Outlook for 2,6 Dimethoxybenzenesulfonyl Chloride

Novel Reaction Development Beyond Standard Nucleophilic Substitution

While 2,6-dimethoxybenzenesulfonyl chloride is a classical reagent for creating sulfonamides and sulfonate esters via nucleophilic substitution, emerging research is exploring its reactivity in more novel transformations. These new avenues move beyond simple displacement at the sulfur center, opening up new possibilities for carbon-sulfur and carbon-carbon bond formation.

One significant area of development is the use of aryl sulfonyl chlorides in photocatalytic reactions . Under visible light irradiation, sulfonyl chlorides can act as sources of aryl radicals, which are valuable intermediates in organic synthesis. acs.orgresearchgate.net This activation method allows for reactions such as tunable photoredox-catalyzed chlorosulfonylation and oxysulfonylation of alkenes, creating diverse bifunctional products. rsc.org While not yet specifically detailed for the 2,6-dimethoxy derivative, the principles suggest its potential application in light-mediated radical processes.

Another novel pathway involves ipso-substitution , where a nucleophile attacks the carbon atom of the aromatic ring to which the sulfonyl group is attached, rather than the sulfur atom. For electron-deficient benzenesulfonyl chlorides, various amines and thiols can effectively displace the sulfonyl chloride group to form C-N and C-S bonds without the need for a transition-metal catalyst. researchgate.net This type of reaction, which can sometimes compete with or follow a Smiles rearrangement, provides a powerful method for aromatic functionalization that circumvents traditional substitution patterns. researchgate.net Research into the ipso-substitution of sulfonic acids to form new C-C bonds has also been reported, highlighting a new strategy for incorporating active methylene (B1212753) compounds into an aromatic ring. researchgate.net

These advanced reactions showcase the expanding utility of sulfonyl chlorides like this compound, transforming them from simple sulfonating agents into versatile building blocks for complex molecule synthesis.

| Reaction Type | Description | Potential Utility |

| Photocatalytic Radical Generation | Visible light activation of the S-Cl bond to generate an arylsulfonyl radical, which can participate in various addition and coupling reactions. researchgate.net | Formation of complex sulfones and functionalized aliphatic chains. |

| Intermolecular Ipso-Substitution | Nucleophilic attack at the C1 position of the aromatic ring, displacing the entire sulfonyl chloride group to form new C-N, C-S, or C-C bonds. researchgate.net | Metal-free synthesis of substituted anilines, thioethers, and alkylated arenes from a sulfonyl chloride precursor. |

| Desulfonative Cross-Coupling | Transition-metal-catalyzed reactions where the sulfonyl chloride group acts as a leaving group, enabling the formation of new C-C or C-heteroatom bonds. | Access to biaryl compounds and other complex scaffolds where traditional coupling partners are unsuitable. |

Advanced Spectroscopic Characterization Techniques for In-Situ Reaction Monitoring

The study and optimization of reactions involving this compound are significantly enhanced by advanced spectroscopic techniques that allow for real-time, in-situ monitoring. These methods provide detailed kinetic and mechanistic data without the need for offline sampling, which can be disruptive and may not capture transient intermediates.

Fourier-Transform Infrared (FTIR) Spectroscopy , particularly with Attenuated Total Reflectance (ATR) probes, is a powerful tool for this purpose. rsc.orgrsc.orgnih.gov By immersing a probe directly into the reaction vessel, chemists can continuously track the concentration of reactants, intermediates, and products. rsc.orgyoutube.com For a reaction involving this compound, one could monitor the disappearance of the characteristic strong S-Cl stretching bands (typically around 1166-1204 cm⁻¹ and 1370-1410 cm⁻¹) and the concurrent appearance of bands corresponding to the new functional group, such as the S-N stretch of a sulfonamide. acdlabs.com This provides immediate feedback on reaction initiation, progression, and completion. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is another key technique, especially with the advent of flow-NMR systems. rsc.orgresearchgate.net A portion of the reaction mixture can be continuously cycled from the reactor through an NMR spectrometer, providing high-resolution spectra in real time. rsc.orgyoutube.comnih.gov This allows for unambiguous identification and quantification of all soluble species. For example, the deshielded proton signals adjacent to the sulfonyl chloride group in this compound could be monitored alongside the appearance of new signals corresponding to the sulfonated product. acdlabs.com Online ¹⁹F NMR has also been successfully used to monitor reactions in continuous flow systems. researchgate.net

These in-situ techniques are invaluable for optimizing reaction conditions, identifying reaction intermediates, and ensuring process safety, particularly when scaling up reactions. rsc.org

| Technique | Information Gained | Application Example for Sulfonyl Chloride Reactions |

| In-Situ FTIR (ReactIR) | Real-time concentration profiles of reactants, intermediates, and products. Kinetic data and reaction endpoint determination. rsc.orgyoutube.com | Monitoring the consumption of the S-Cl group and the formation of a sulfonamide or sulfonate ester by tracking characteristic vibrational bands. |

| Flow NMR Spectroscopy | Unambiguous structural identification and quantification of all soluble species. Mechanistic insights and byproduct formation. rsc.orgresearchgate.net | Observing the shift in aromatic proton signals upon conversion of the sulfonyl chloride to a sulfonamide and quantifying the conversion rate. |

| Reaction Calorimetry | Real-time heat flow data, providing information on reaction kinetics, thermodynamics, and safety parameters. | Measuring the exothermic heat release during the reaction of this compound with an amine to ensure safe temperature control during scale-up. |

Rational Design of Next-Generation Sulfonylating Reagents

The reactivity of a benzenesulfonyl chloride is heavily influenced by the substituents on the aromatic ring. The rational design of next-generation reagents involves strategically modifying this ring to fine-tune electrophilicity, stability, and steric properties for specific applications. The 2,6-dimethoxy substitution pattern is a prime example of this design philosophy.

A key finding in the field is the counterintuitive accelerating effect of ortho-alkyl groups on nucleophilic substitution rates. mdpi.comnih.govdntb.gov.uamdpi.com While both inductive and steric effects would normally be expected to decrease reactivity, studies have shown that di-ortho-substituted sulfonyl chlorides can be more reactive than their unsubstituted counterparts. mdpi.comnih.gov DFT calculations suggest this is due to a sterically congested ground state structure; the strain is relieved upon moving to the trigonal bipyramidal transition state, thus lowering the activation energy. nih.govdntb.gov.uamdpi.com

The two methoxy (B1213986) groups in this compound exert a combination of electronic and steric effects. Electronically, the methoxy groups are electron-donating through resonance, which would typically decrease the electrophilicity of the sulfur atom. However, their steric bulk contributes to the ground-state strain that can accelerate substitution. This balance of effects makes it a unique reagent.

Future design principles could involve:

Introducing Electron-Withdrawing Groups: Adding strong electron-withdrawing groups (e.g., -NO₂, -CF₃) to the 4-position of the 2,6-disubstituted ring could dramatically increase the sulfur atom's electrophilicity, creating highly reactive reagents for difficult sulfonylation reactions. google.com

Modulating Steric Hindrance: Varying the size of the ortho-substituents (e.g., from methoxy to isopropoxy) could be used to control access to the sulfur center, potentially improving selectivity in complex molecules with multiple nucleophilic sites.

Enhancing Solubility and Handling: Incorporating functional groups that improve solubility in specific solvent systems or lead to crystalline, stable solids would enhance the practical utility of the reagents in both lab and industrial settings.

By systematically applying these principles, new sulfonylating agents can be developed with tailored reactivity profiles for applications ranging from peptide synthesis to materials science. google.com

| Design Strategy | Intended Effect on Reagent | Example Substituent Pattern |

| Increase Electrophilicity | Faster reaction rates, ability to sulfonylate weak nucleophiles. | 2,6-Dimethyl-4-nitrobenzenesulfonyl chloride |

| Enhance Steric Shielding | Improved regioselectivity for less hindered nucleophiles. | 2,6-Diisopropylbenzenesulfonyl chloride |

| Improve Physical Properties | Better solubility, stability, and ease of handling. | 4-(Polyethylene glycol)-2,6-dimethoxybenzenesulfonyl chloride |

Interdisciplinary Applications in Chemical Biology (limited to synthetic utility)

The synthetic utility of this compound extends into chemical biology, primarily as a precursor for constructing specialized molecular probes and covalent inhibitors. The core of this application lies in "sulfonyl exchange" chemistry, a concept that has gained significant traction for its ability to form stable covalent bonds with specific amino acid residues in proteins. rsc.orgrsc.org

While sulfonyl fluorides are often the final "warhead" in these applications due to their unique balance of stability and reactivity, sulfonyl chlorides are key synthetic intermediates used to build these molecules. rsc.orgnih.govresearchgate.netsigmaaldrich.com The process typically involves reacting this compound with a linker or a targeting moiety to form a stable sulfonamide or sulfonate ester. This intermediate can then be converted to a sulfonyl fluoride (B91410) or another reactive group for protein labeling.

The synthetic utility in this context includes:

Synthesis of Covalent Probes: this compound can be used to attach the dimethoxyphenylsulfonyl group to a ligand that targets a specific protein. This creates a molecule capable of binding non-covalently first, and then reacting covalently with a nearby nucleophilic amino acid residue like tyrosine, lysine, or serine. rsc.orgrsc.org The dimethoxy-phenyl group itself can serve as a useful spectroscopic handle or a recognition element.

Creation of Activity-Based Probes (ABPs): ABPs are used to profile the activity of entire enzyme families. Sulfonate esters, synthesized from sulfonyl chlorides, can act as the reactive group in ABPs, forming a covalent bond with the active site of an enzyme and allowing for its detection and characterization.

Postsynthetic Modification of Frameworks: In materials science with biological applications, such as metal-organic frameworks (MOFs) for drug delivery, sulfonyl chlorides are used to postsynthetically modify the framework to introduce sulfonamide functionalities. rsc.org This alters the surface properties of the material, affecting how it interacts with biological molecules.

The 2,6-dimethoxy substitution pattern can impart specific properties, such as conformational rigidity or altered reactivity, which can be exploited in the design of these specialized chemical biology tools.

Scalable Synthesis and Industrial Relevance in Fine Chemical Production

The industrial production of aryl sulfonyl chlorides, including this compound, is critical for their use in pharmaceuticals, agrochemicals, and other fine chemicals. mdpi.comacs.org Traditional batch synthesis methods often suffer from challenges related to safety, scalability, and efficiency, particularly due to the use of harsh reagents like chlorosulfonic acid and the highly exothermic nature of the reactions. mdpi.comrsc.org

Modern approaches are increasingly focused on continuous flow chemistry to address these limitations. africacommons.netnih.gov Continuous manufacturing platforms, often utilizing continuous stirred-tank reactors (CSTRs), offer significant advantages:

Enhanced Safety: The small volume of the reactor at any given time minimizes the risk associated with thermal runaway from exothermic reactions. mdpi.comrsc.org

Improved Control: Precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry leads to higher product quality and consistency. mdpi.com

Increased Throughput: Continuous processes can operate for extended periods, leading to a much higher spacetime yield compared to batch processes. For example, one study showed that the spacetime yield for an aryl sulfonyl chloride synthesis improved from 0.072 g mL⁻¹ h⁻¹ in an optimized batch process to 0.139 g mL⁻¹ h⁻¹ in a continuous flow system. mdpi.com

Automation: The integration of process automation and real-time monitoring (as discussed in section 6.2) improves reliability and reduces the need for manual intervention. mdpi.com

A typical continuous flow process for an aryl sulfonyl chloride might involve pumping the starting arene (e.g., 1,3-dimethoxybenzene) and the sulfonating agent (e.g., chlorosulfonic acid) into a heated CSTR. mdpi.com The product stream then moves to a second vessel for continuous isolation, for instance, by precipitation with an anti-solvent. mdpi.com Such automated systems have been developed to produce multi-hundred-gram quantities of aryl sulfonyl chlorides at the laboratory scale, demonstrating their potential for industrial production. mdpi.com The development of these scalable, safer, and more efficient synthetic routes is crucial for the industrial relevance of fine chemicals like this compound.

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk due to large volumes and potential for thermal runaway. mdpi.com | Inherently safer due to small reactor volumes and superior heat transfer. rsc.org |

| Control | Difficult to maintain consistent temperature and mixing throughout the vessel. | Precise control over temperature, pressure, and residence time. mdpi.com |

| Spacetime Yield | Lower, limited by reaction cycle times (heating, cooling, addition). mdpi.com | Significantly higher due to continuous operation. mdpi.com |

| Scalability | Scaling up can be complex and may require complete process redesign. | More straightforward scalability by running the system for longer or using parallel reactors. nih.gov |

| Product Quality | Potential for batch-to-batch variability. | High consistency and purity due to stable operating conditions. mdpi.com |

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 2,6-dimethoxybenzenesulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sulfonation and chlorination of 2,6-dimethoxybenzene. Key parameters include:

- Temperature : Excess heat may lead to decomposition (evidenced by sulfonyl chlorides degrading above 170°C ).

- Solvent Choice : Anhydrous solvents (e.g., chlorinated hydrocarbons) prevent hydrolysis of the sulfonyl chloride group .

- Reagent Stoichiometry : Controlled addition of chlorinating agents (e.g., PCl₅ or SOCl₂) minimizes side reactions.

- Monitoring : Thin-layer chromatography (TLC) or in-situ FTIR can track reaction progress.

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer :

- Melting Point Analysis : Compare observed melting points (e.g., 112–116°C for the 2,5-isomer ) with literature data, noting isomer-specific variations.

- Spectroscopy : ¹H NMR (δ ~3.8 ppm for methoxy groups) and ¹³C NMR confirm substituent positions. IR spectroscopy identifies S=O stretches (~1370 cm⁻¹ and 1150 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 236.67 for C₈H₉ClO₄S) validate molecular weight .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors (evidenced by chlorinated compound hazards ).

- Waste Disposal : Neutralize with aqueous bicarbonate before disposal, as sulfonyl chlorides hydrolyze to sulfonic acids .

Advanced Research Questions

Q. How does the electronic environment of the methoxy groups in this compound influence its reactivity in nucleophilic substitutions?

- Methodological Answer :

- Steric and Electronic Effects : The 2,6-substitution pattern creates steric hindrance, slowing reactions at the sulfonyl group. Methoxy groups are electron-donating, reducing electrophilicity at the sulfur center.

- Kinetic Studies : Compare reaction rates with monosubstituted analogs (e.g., 2-methoxy derivatives) using UV-Vis or stopped-flow techniques.

- Computational Modeling : Density functional theory (DFT) calculates partial charges and transition states .

Q. What strategies resolve contradictory data in sulfonylation reactions involving this compound?

- Methodological Answer :

- Reproducibility Checks : Ensure anhydrous conditions and inert atmospheres (e.g., argon) to rule out moisture interference .

- Cross-Validation : Use alternative characterization methods (e.g., X-ray crystallography if crystals form) .

- Literature Meta-Analysis : Compare results with structurally similar compounds (e.g., 2,6-dichlorobenzenesulfonyl chloride, CAS 6579-54-0) to identify trends .

Q. How can this compound be applied in fragment-based drug discovery?

- Methodological Answer :

- Substrate Activity Screening (SAS) : Couple the compound to fluorogenic tags (e.g., aminocoumarin) to screen protease interactions. Hydrolysis rates indicate enzyme compatibility .

- Inhibitor Design : React with amine-containing fragments to generate sulfonamide libraries. High-throughput screening (HTS) identifies hits with nanomolar affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.